

4-(3-Hydroxyphenoxy)benzoic acid CAS number 56183-35-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Hydroxyphenoxy)benzoic acid

Cat. No.: B1581726

[Get Quote](#)

An In-depth Technical Guide to **4-(3-Hydroxyphenoxy)benzoic acid** (CAS: 56183-35-8)

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the mastery of key chemical scaffolds is paramount. **4-(3-Hydroxyphenoxy)benzoic acid**, a diaryl ether, represents more than just a molecule; it is a versatile building block, a foundational element upon which complex, biologically active compounds are constructed. This guide is designed for the practicing scientist—the researcher who not only needs to understand the properties of this compound but also seeks to harness its potential. We will move beyond a simple recitation of data, delving into the causality behind synthetic strategies, the logic of analytical validation, and the strategic application of this scaffold in research and development.

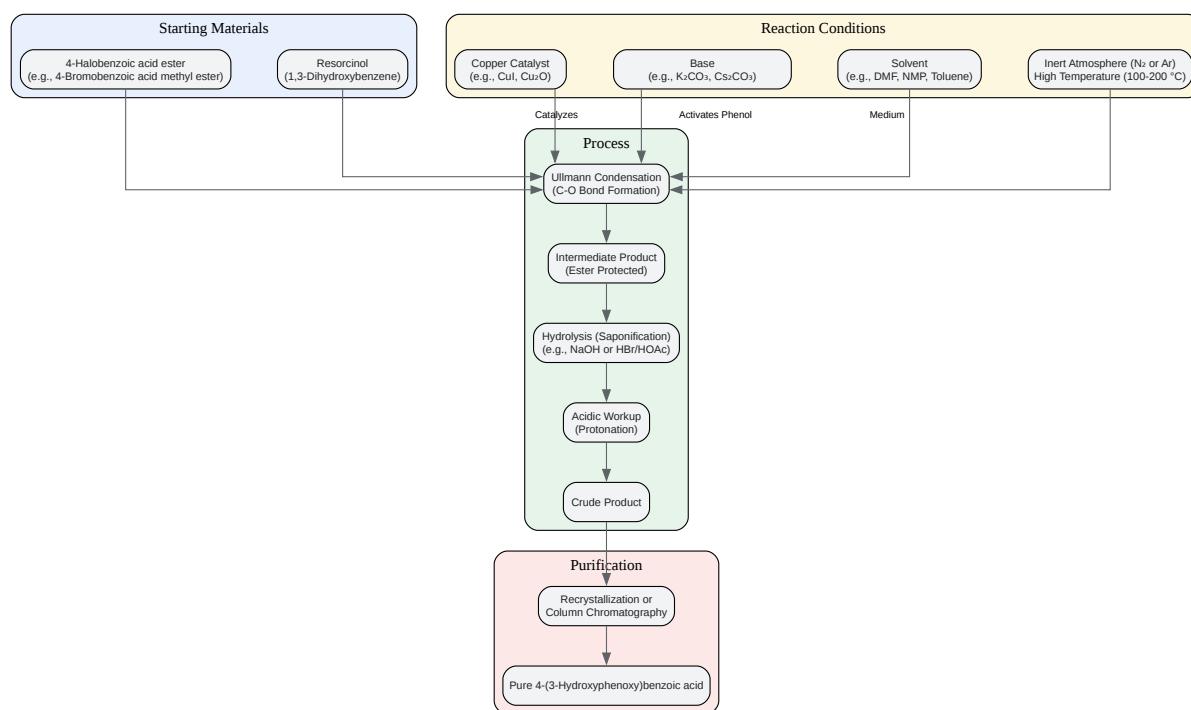
Core Molecular Profile and Physicochemical Properties

4-(3-Hydroxyphenoxy)benzoic acid (IUPAC Name: **4-(3-hydroxyphenoxy)benzoic acid**) is an organic compound characterized by a diaryl ether linkage connecting a benzoic acid moiety and a resorcinol-derived phenol ring.^{[1][2]} This structure imparts a unique combination of rigidity and conformational flexibility, making it a valuable synthon in medicinal chemistry.

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
CAS Number	56183-35-8	[1]
Molecular Formula	C ₁₃ H ₁₀ O ₄	[1]
Molecular Weight	230.22 g/mol	[1]
Physical State	Solid, white to off-white or tan powder/crystal	
Melting Point	169.0 to 172.0 °C	
IUPAC Name	4-(3-hydroxyphenoxy)benzoic acid	[1]
SMILES	C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)O	[1]

| InChIKey | DEDKCEDXZJIDKZ-UHFFFAOYSA-N |[\[1\]](#) |


Synthesis and Purification: A Strategic Approach

The construction of the diaryl ether bond is the central challenge in synthesizing **4-(3-Hydroxyphenoxy)benzoic acid**. The most robust and widely adopted method for this transformation is the Ullmann condensation.[\[3\]](#)[\[4\]](#)

The Ullmann Condensation: Mechanistic Rationale

The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol (or its corresponding phenoxide).[\[3\]](#)[\[4\]](#) The choice of a copper catalyst is critical; copper(I) species are believed to be the active catalytic intermediates that undergo oxidative addition with the aryl halide, followed by reductive elimination to form the C-O bond and regenerate the catalyst.[\[4\]](#) The reaction typically requires a base to deprotonate the phenol, increasing its nucleophilicity, and is often performed at elevated temperatures in a polar, aprotic solvent.[\[4\]](#)[\[5\]](#)

Modern iterations of the Ullmann-type synthesis have introduced ligands that stabilize the copper catalyst, allowing for milder reaction conditions and broader substrate scope.[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-(3-Hydroxyphenoxy)benzoic acid**.

Protocol: Ullmann Synthesis and Subsequent Hydrolysis

This protocol is a representative, self-validating methodology. The use of an ester-protected benzoic acid is a common strategy to prevent the acidic proton from interfering with the basic reaction conditions.

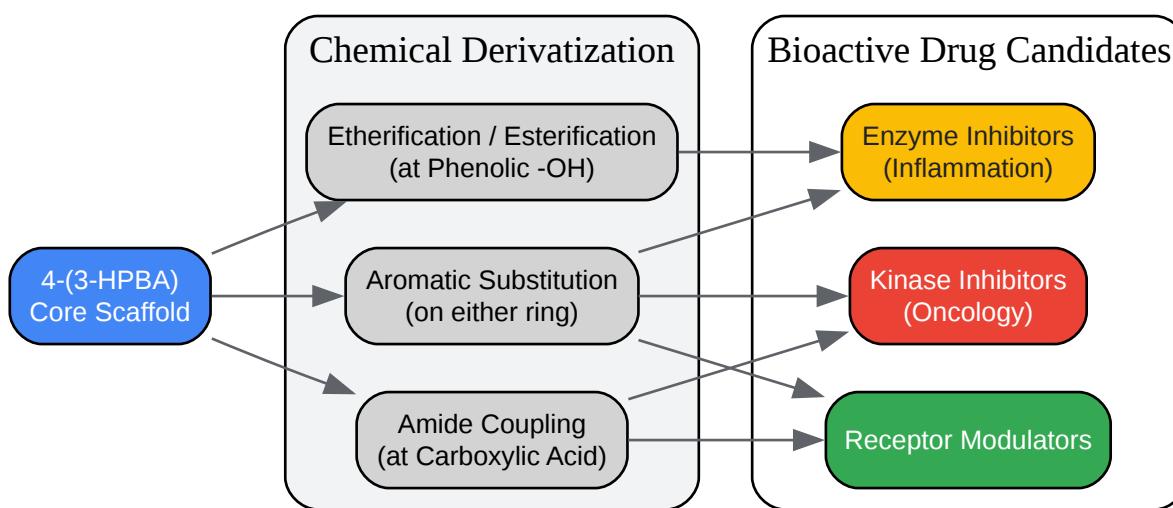
Step 1: Diaryl Ether Formation (Ullmann Coupling)

- To a dry, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add methyl 4-bromobenzoate (1.0 eq), resorcinol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
 - Causality: Resorcinol is used in slight excess to drive the reaction to completion. Potassium carbonate is a cost-effective base sufficient for deprotonating the phenol. The ester group on the benzoate protects the carboxylic acid.
- Add dry N,N-Dimethylformamide (DMF) as the solvent.
- Purge the flask with nitrogen for 15 minutes.
- Heat the reaction mixture to 140-150 °C with vigorous stirring for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
- Pour the filtrate into water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester intermediate.

Step 2: Ester Hydrolysis

- Dissolve the crude methyl 4-(3-hydroxyphenoxy)benzoate in a mixture of acetic acid and 48% hydrobromic acid.[8][9]

- Causality: This strong acidic condition effectively cleaves the methyl ester to yield the desired carboxylic acid. While basic hydrolysis (saponification) is also an option, this method provides a direct route.
- Heat the mixture to reflux for 12-16 hours.[8]
- Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
- Wash the combined organic extracts with saturated NaCl solution, dry over magnesium sulfate, filter, and evaporate the solvent to afford the crude **4-(3-Hydroxyphenoxy)benzoic acid**.[8]


Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the final product, leveraging differences in solubility between the desired compound and impurities at different temperatures.[10]

- Dissolve the crude product in a minimum amount of a hot solvent system (e.g., a mixture of acetic acid and water or methanol).[8]
- If the solution is colored, treat it with activated carbon and filter it hot through a pad of celite to remove colored impurities.[8]
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
- Dry the purified crystals under vacuum to a constant weight. The purity should be assessed by measuring the melting point and by HPLC.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A multi-technique approach ensures the highest confidence in the material's quality.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(3-Hydroxyphenoxy)benzoic acid | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for 4-hydroxy-3-(4-hydroxyphenoxy)benzoic acid (NP0143674) [np-mrd.org]
- 3. synarchive.com [synarchive.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]

- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-(3-Hydroxyphenoxy)benzoic acid CAS number 56183-35-8]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581726#4-3-hydroxyphenoxy-benzoic-acid-cas-number-56183-35-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com